molecular formula C23H24ClN5O2S B2759107 1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea CAS No. 897620-73-4

1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea

Cat. No. B2759107
CAS RN: 897620-73-4
M. Wt: 469.99
InChI Key: OWPZXLOEOXIGGR-UHFFFAOYSA-N
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Description

1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea, commonly known as BCTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BCTU is a synthetic compound that belongs to the class of thiazolidinones and has been found to possess various pharmacological properties.

Scientific Research Applications

Synthesis and Biological Activity

Novel urea derivatives, including those with structures closely related to the specified compound, have been synthesized and evaluated for their potential antitumor activities. For instance, the synthesis, structure, and biological evaluation of 4,5-disubstituted thiazolyl urea derivatives have shown promising antitumor properties (S. Ling et al., 2008). These findings underscore the potential of such compounds in therapeutic applications, particularly in cancer research.

Structural and Conformational Studies

Structural and conformational analyses of tri-substituted ureas derived from N-methylpiperazine have been conducted to understand their molecular behavior better. These studies, which utilized NMR and IR spectroscopies, have provided insights into the dynamic nature of these compounds in solution (I. Iriepa & J. Bellanato, 2013). Such research is crucial for the development of compounds with optimized pharmacological properties.

Antimicrobial and Anti-Proliferative Activities

Research into the antimicrobial and anti-proliferative activities of urea derivatives has identified compounds with significant efficacy against a range of bacterial and fungal pathogens, as well as tumor cell lines. For example, a study on novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives revealed marked broad-spectrum antibacterial activities and significant anti-proliferative activity against human tumor cell lines (Aamal A. Al-Mutairi et al., 2019). This highlights the therapeutic potential of such compounds in treating infectious diseases and cancer.

Quantum Chemical Studies

Quantum chemical studies, including ab initio Hartree-Fock and density functional theory investigations, have been applied to similar compounds to explore their molecular structure, vibrational spectra, and conformational stability. These studies offer profound insights into the electronic properties and stability of these compounds, facilitating their optimization for various applications (E. Taşal & Mustafa Kumalar, 2010).

Antioxidant and Anticholinesterase Activities

Further research into coumarylthiazole derivatives containing urea/thiourea groups has demonstrated their potential as inhibitors against acetylcholinesterase and butyrylcholinesterase, enzymes relevant in neurodegenerative diseases. These compounds have also shown promising antioxidant activities, suggesting their utility in combating oxidative stress-related conditions (B. Z. Kurt et al., 2015).

properties

IUPAC Name

1-[4-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2S/c24-18-6-8-19(9-7-18)25-22(31)27-23-26-20(16-32-23)14-21(30)29-12-10-28(11-13-29)15-17-4-2-1-3-5-17/h1-9,16H,10-15H2,(H2,25,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPZXLOEOXIGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea

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